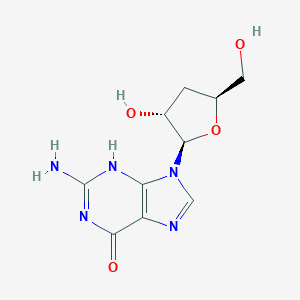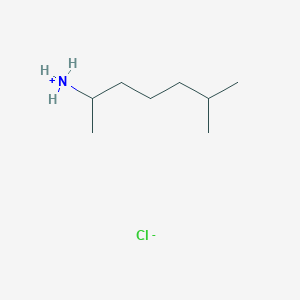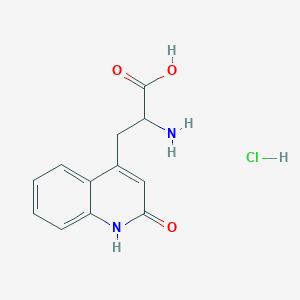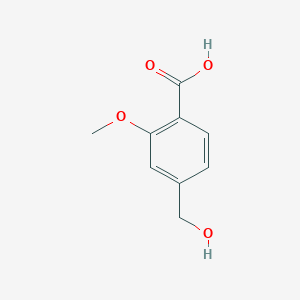
3'-Deoxyguanosine
Übersicht
Beschreibung
3’-Deoxyguanosine is a solid compound that belongs to the purine nucleosides and analogues . These are compounds comprising a purine base attached to a sugar . It is composed of the purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose . It is similar to guanosine, but with one hydroxyl group removed from the 2’ position of the ribose sugar (making it deoxyribose) .
Molecular Structure Analysis
3’-Deoxyguanosine is composed of the purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose . It is similar to guanosine, but with one hydroxyl group removed from the 2’ position of the ribose sugar (making it deoxyribose) . If a phosphate group is attached at the 5’ position, it becomes deoxyguanosine monophosphate .Chemical Reactions Analysis
3’-Deoxyguanosine targets the protein purine nucleoside phosphorylase . It is also used as a model compound to study mechanisms of nucleotide oxidation and of DNA adduct formation .Physical And Chemical Properties Analysis
3’-Deoxyguanosine is a solid compound . Its chemical formula is C10H13N5O4 . The molar mass is 267.245 g·mol−1 .Wissenschaftliche Forschungsanwendungen
Synthesis of Anti-Cancer Drugs
3’-Deoxyguanosine is a key medicinal intermediate that could be used to synthesize anti-cancer drugs . It is valuable for synthesizing anti-tumor nucleoside drugs such as 2-fluoro-2′-deoxyadenosine and 2-chloro-2′-deoxyadenosine .
Biomarker in Type 2 Diabetes
3’-Deoxyguanosine can be used as a starting material to synthesize 8-Oxo-7, 8-dihydro-2′-deoxyguanosine (8-oxodG), a type 2 diabetes biomarker . This makes it an important compound in the field of medical research, particularly in the study of metabolic diseases.
Efficient Synthesis Using Engineered Enzymes
An enzymatic cascade using thymidine phosphorylase from Escherichia coli (EcTP) and purine nucleoside phosphorylase from Brevibacterium acetylicum (BaPNP) in a one-pot whole cell catalysis was proposed for the efficient synthesis of 2’-deoxyguanosine . This method is more atom-economic and produces fewer side products compared to traditional chemical methods .
Biomarkers of Oxidative DNA Damage
8-oxoguanine (8-oxoG) and its nucleotide 8-oxo-2′-deoxyguanosine (8-oxodG)—the guanine and deoxyguanosine oxidation products, respectively, are regarded as the most significant biomarkers for oxidative DNA damage . The quantification of these compounds in urine, blood, tissue, and saliva is essential for determining the overall effects of oxidative stress .
Risk Assessment for Various Diseases
The levels of 8-oxoG and 8-oxodG in biological samples can be used to assess the risk, diagnose, and evaluate the treatment of autoimmune, inflammatory, neurodegenerative and cardiovascular diseases, diabetes, cancer, and other age-related diseases .
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC–ECD)
HPLC–ECD is largely employed for 8-oxoG and 8-oxodG determination in biological samples due to its high selectivity and sensitivity, down to the femtomolar range . This technique is relevant for health research and the study of oxidative DNA damage .
Wirkmechanismus
Target of Action
3’-Deoxyguanosine is a purine nucleoside analogue . Its primary target is the protein purine nucleoside phosphorylase . This protein plays a crucial role in the purine salvage pathway, which is essential for the recycling of purine bases in cells .
Mode of Action
It is known that purine nucleoside analogues can inhibit dna synthesis and induce apoptosis , which could be a potential mode of action for 3’-Deoxyguanosine.
Biochemical Pathways
3’-Deoxyguanosine is involved in the purine salvage pathway. Deoxyguanosine kinase (DGUOK), a nuclear-encoded mitochondrial enzyme, is responsible for the recycling of deoxyadenosine and deoxyguanosine into their respective monophosphates . This process enables their use for incorporation into the mitochondrial DNA (mtDNA) when the cell is senescent .
Result of Action
Purine nucleoside analogues are known to have broad antitumor activity, targeting indolent lymphoid malignancies . They work by inhibiting DNA synthesis and inducing apoptosis .
Zukünftige Richtungen
The research of mismatched base-pairing interactions has great significance because they play an important role in various processes related to the biological function of nucleic acids . This can help to reveal genetic diseases caused by non–B-DNA structures . The interaction mode and full characterizations of g–motif will contribute to the study of the mismatched DNA interaction .
Eigenschaften
IUPAC Name |
2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROIAVZITJBGSM-OBXARNEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80957487 | |
| Record name | 9-(3-Deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Deoxyguanosine | |
CAS RN |
3608-58-0 | |
| Record name | 3-Deoxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003608580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-deoxyguanosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03609 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 9-(3-Deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B57588.png)
![8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B57591.png)


![N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide](/img/structure/B57603.png)


